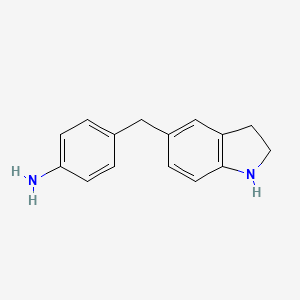

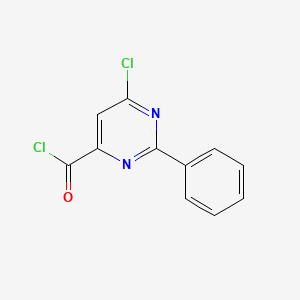

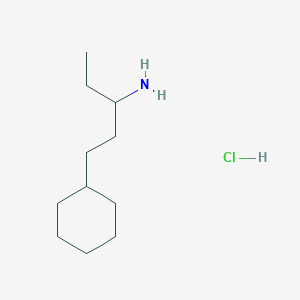

4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline

Descripción general

Descripción

Synthesis Analysis

The compound was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .Molecular Structure Analysis

The molecular structure of “4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline” was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .Chemical Reactions Analysis

The most direct method for the preparation of “4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline” is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline” include its molecular formula, molecular weight, melting point, boiling point, and density .Aplicaciones Científicas De Investigación

Pharmacological Research

4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline: is a compound of interest in pharmacological studies due to its structural similarity to indoles, which are prevalent in many biologically active molecules . Research has shown that indole derivatives can interact with RCAR/PYL receptor proteins, which are involved in plant stress responses . This compound could serve as an intermediate in synthesizing various disubstituted methanamines, potentially leading to new drugs with useful pharmacological properties.

Cancer Treatment

Indole derivatives, including 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline , have been explored for their potential in treating various types of cancer . These compounds can play a role in cell biology and have been used to develop treatments targeting cancer cells, microbes, and other disorders.

Material Science

In material science, 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline shows promise due to its unique properties. It could be valuable in the synthesis of organic electronics and the advancement of materials with specific electronic properties.

Environmental Applications

While specific environmental applications of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline are not well-documented, indole derivatives are known to play a significant role in environmental biochemistry. They can be involved in processes such as soil remediation and pollution control due to their interaction with various biological systems .

Biochemical Research

This compound is a subject of interest in biochemical research due to its potential as an intermediate in the synthesis of biologically active molecules. Its role in the synthesis of indoline derivatives, which are important in many natural products, makes it a valuable compound for further study .

Nanotechnology

The potential applications of 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline in nanotechnology are linked to its pharmacological properties. As nanotechnology often involves the delivery of pharmaceutical agents, this compound could be used to develop new delivery systems or as a building block for nanostructured materials .

Mecanismo De Acción

The compound has been identified by targeted SAR studies as promising structures interacting with RCAR/(PYR/PYL) receptor proteins . Some of indolinylmethyl sulfonamides showed a strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat, and the binding affinity of several their representatives was at the same level or even better than that of the essential plant hormone abscisic acid (ABA) .

Safety and Hazards

Direcciones Futuras

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Propiedades

IUPAC Name |

4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c16-14-4-1-11(2-5-14)9-12-3-6-15-13(10-12)7-8-17-15/h1-6,10,17H,7-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMNPYKIVCLNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)CC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid](/img/structure/B1420835.png)

![4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1420853.png)

![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)